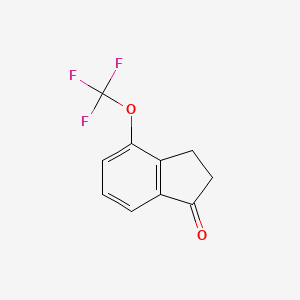1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-
CAS No.:
Cat. No.: VC13485615
Molecular Formula: C10H7F3O2
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7F3O2 |
|---|---|
| Molecular Weight | 216.16 g/mol |
| IUPAC Name | 4-(trifluoromethoxy)-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H7F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3H,4-5H2 |
| Standard InChI Key | ULSFTTGVCAJHNL-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=C1C(=CC=C2)OC(F)(F)F |
| Canonical SMILES | C1CC(=O)C2=C1C(=CC=C2)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (IUPAC name: 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one) belongs to the class of indenones, bicyclic compounds featuring a fused benzene and cyclopentenone ring. The trifluoromethoxy (-OCF₃) group at the 4-position introduces strong electron-withdrawing characteristics, influencing the compound’s electronic density and steric profile. The molecular formula is C₁₀H₇F₃O₂, with a molecular weight of 216.16 g/mol.
The compound’s structure is defined by a planar indenone core, where the ketone group at position 1 and the trifluoromethoxy group at position 4 create a polarized electronic environment. This polarization enhances reactivity in electrophilic and nucleophilic transformations, making the compound a versatile intermediate in organic synthesis .
Synthetic Routes and Catalytic Methodologies
Alternative Synthetic Pathways
While the rhodium-catalyzed route is efficient, other methods include:
-
Claisen-Schmidt Condensation: Coupling a trifluoromethoxy-substituted benzaldehyde with a cyclic ketone under basic conditions.
-
Friedel-Crafts Acylation: Electrophilic acylation of a trifluoromethoxy-substituted arene using acyl chlorides.
Industrial-scale production may employ continuous flow reactors to optimize yield and reduce reaction times .
Chemical Reactivity and Functionalization
The electronic effects of the trifluoromethoxy group govern the compound’s reactivity:
Electrophilic Aromatic Substitution
Applications in Organic Synthesis
Building Block for Pharmaceuticals
The indenone core is a privileged structure in drug discovery. Derivatives of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- have been explored as:
-
Kinase Inhibitors: The electron-withdrawing -OCF₃ group enhances binding affinity to ATP-binding pockets.
-
Antimicrobial Agents: Fluorinated indenones exhibit broad-spectrum activity against Gram-positive bacteria .
Materials Science
The compound’s electronic properties make it suitable for:
-
Organic Semiconductors: As a electron-deficient moiety in donor-acceptor polymers.
-
Liquid Crystals: The rigid indenone core and polar -OCF₃ group promote mesophase stability.
Comparative Analysis with Analogous Compounds
| Compound | Substituent | Electronic Effect | Lipophilicity (LogP) |
|---|---|---|---|
| 4-Methoxy-indenone | -OCH₃ | Electron-donating | 2.1 |
| 4-Chloro-indenone | -Cl | Weakly withdrawing | 2.5 |
| 4-Trifluoromethoxy-indenone | -OCF₃ | Strongly withdrawing | 3.2 |
The trifluoromethoxy derivative exhibits superior metabolic stability and membrane permeability compared to its analogs, attributed to the -OCF₃ group’s lipophilic and electron-withdrawing nature .
Challenges and Future Directions
Synthetic Limitations
Current methods for introducing -OCF₃ groups suffer from limited substrate scope and high catalyst loadings. Advances in photoredox catalysis or electrochemical methods could address these issues.
Biological Evaluation
While structural analogs show promise in antimicrobial and anticancer assays, targeted studies on 4-(trifluoromethoxy)-indenone are needed to validate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume